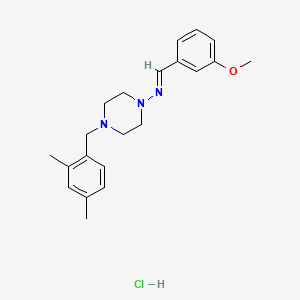
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the category of PPARδ receptor agonists. This compound has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a performance-enhancing drug for athletes. However, due to its potential side effects, the World Anti-Doping Agency has banned its use in competitive sports.
Another area of interest is its potential as a treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. Studies have shown that this compound can increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models.
Mechanism of Action
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is its specificity for the PPARδ receptor. This allows researchers to study the effects of PPARδ activation without interfering with other signaling pathways.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and increase the risk of cancer in animal models.
Future Directions
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of interest is its potential as a treatment for metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Another area of interest is its potential as a tool for studying the role of PPARδ in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and organs.
In conclusion, this compound is a synthetic drug that has been extensively studied for its potential applications in scientific research. While it has been banned for use in competitive sports, it has shown promise as a treatment for metabolic disorders and a tool for studying the role of PPARδ in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of triethylamine to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to form the final product, this compound.
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-7-9-15(10-8-14)24-11-18(21)19-16-5-4-6-17(13(16)3)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUIMQKOGPTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)